6-Chloro-2,3-bis(hydroxymethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

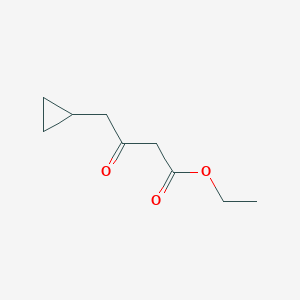

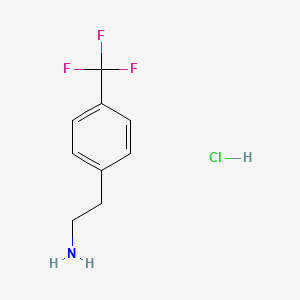

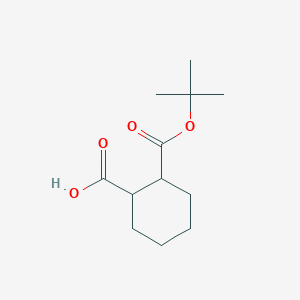

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the CAS Number: 220001-93-4 . It has a molecular weight of 173.6 and its IUPAC name is (6-chloropyridine-2,3-diyl)dimethanol . It is a white to yellow solid and is stored at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is 1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a white to yellow solid . It has a molecular weight of 173.6 and is stored at refrigerator temperatures .科学的研究の応用

Synthesis and Application of Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries .

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 6-Chloro-2,3-bis(hydroxymethyl)pyridine, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis involves a vapor-phase reaction . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Biocatalytic Synthesis

- Scientific Field : Biochemistry .

- Application Summary : 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be used in the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine .

- Methods of Application : This process involves a one-pot biocatalytic synthesis from readily available 2,6-lutidine using recombinant microbial whole cells as catalysts .

- Results or Outcomes : The process is characterized by high productivity and yield, enabling more efficient and perhaps more cost-competitive synthesis than classical chemical routes .

Synthesis of Sensitive Fluorescent Chemosensor for Hg²⁺

- Scientific Field : Analytical Chemistry .

- Application Summary : 2,6-Bis(chloromethyl)pyridine, which can be synthesized from 6-Chloro-2,3-bis(hydroxymethyl)pyridine, can be used in the synthesis of a sensitive fluorescent chemosensor for Hg²⁺ .

- Methods of Application : The chemosensor is composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .

- Results or Outcomes : The chemosensor can be used for the detection of Hg²⁺ in aqueous solutions .

Preparation of Carbene Pincer Ligands

- Scientific Field : Organometallic Chemistry .

- Application Summary : 2,6-Bis(chloromethyl)pyridine, which can be synthesized from 6-Chloro-2,3-bis(hydroxymethyl)pyridine, can be used in the preparation of carbene pincer ligands .

- Methods of Application : The carbene pincer ligands are required for the preparation of palladium pincer carbene complex .

- Results or Outcomes : The palladium pincer carbene complex can be used as a catalyst in various organic reactions .

Synthesis of Metal Complexes and Catalysts

- Scientific Field : Inorganic Chemistry .

- Application Summary : 2,6-Pyridinedimethanol, which can be synthesized from 6-Chloro-2,3-bis(hydroxymethyl)pyridine, can be used as a ligand to synthesize a variety of metal complexes and catalysts .

- Methods of Application : The metal complexes and catalysts can be synthesized by reacting 2,6-Pyridinedimethanol with appropriate metal salts .

- Results or Outcomes : The metal complexes and catalysts can be used in various chemical reactions .

Synthesis of Versatile Chemical Intermediate

- Scientific Field : Green Chemistry .

- Application Summary : 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be used in the synthesis of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine .

- Methods of Application : This process involves a one-pot biocatalytic synthesis using recombinant microbial whole cells as catalysts .

- Results or Outcomes : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h −1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

Safety And Hazards

The safety information for 6-Chloro-2,3-bis(hydroxymethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNCCDRERCCJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-bis(hydroxymethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)